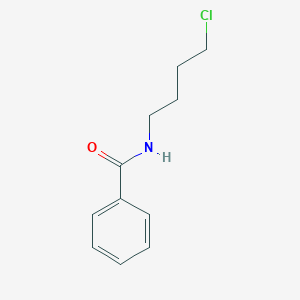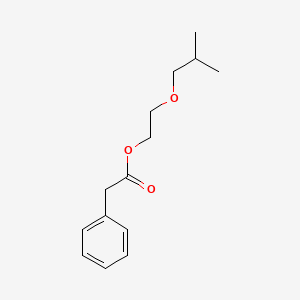
8-Ureidocaffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ureidocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages This compound is characterized by the presence of a ureido group at the 8th position of the caffeine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ureidocaffeine typically involves the introduction of a ureido group to the caffeine molecule. One common method is the reaction of caffeine with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ureido group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of this compound produced on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ureidocaffeine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogens or alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions often result in the formation of various substituted xanthines.
Applications De Recherche Scientifique
8-Ureidocaffeine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-Ureidocaffeine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, this compound can modulate various physiological processes, including neurotransmission and cellular signaling pathways. The compound’s effects are mediated through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular responses.
Comparaison Avec Des Composés Similaires
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A related xanthine alkaloid found in chocolate, with milder stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Uniqueness of 8-Ureidocaffeine: this compound stands out due to the presence of the ureido group, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
5426-60-8 |
|---|---|
Formule moléculaire |
C9H12N6O3 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
(1,3,7-trimethyl-2,6-dioxopurin-8-yl)urea |
InChI |
InChI=1S/C9H12N6O3/c1-13-4-5(11-8(13)12-7(10)17)14(2)9(18)15(3)6(4)16/h1-3H3,(H3,10,11,12,17) |
Clé InChI |
ZJKYXZTXVYFJGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1NC(=O)N)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)


![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)



